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molecular formula C16H23NO6 B8662159 Diethyl {[(2,4-dimethoxyphenyl)methyl]amino}propanedioate CAS No. 81902-49-0

Diethyl {[(2,4-dimethoxyphenyl)methyl]amino}propanedioate

Cat. No. B8662159
M. Wt: 325.36 g/mol
InChI Key: NHKVBPRGGXQNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435322

Procedure details

61.7 g. (0.149 moles) of diethyl N-benzyl-N-(2,4-dimethoxybenzyl)-amino-malonate prepared according to Example 7(b) are hydrogenated in the presence of 20 g. of palladium-on-charcoal, in 500 ml. of ethanol, under atmospheric pressure. The catalyst is filtered off and the filtrate is evaporated. 47.1 g. (97%) of diethyl N-(2,4-dimethoxybenzyl)-amino-malonate are obtained. If desired, the product is converted into the corresponding hydrochloride, which melts at 122° to 124° C. (EtOAc).
Name
diethyl N-benzyl-N-(2,4-dimethoxybenzyl)-amino-malonate
Quantity
0.149 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]([CH:20]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[O:18][CH3:19])C1C=CC=CC=1>[Pd].C(O)C>[CH3:19][O:18][C:11]1[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=[CH:15][C:10]=1[CH2:9][NH:8][CH:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:26]([O:28][CH2:29][CH3:30])=[O:27]

Inputs

Step One
Name
diethyl N-benzyl-N-(2,4-dimethoxybenzyl)-amino-malonate
Quantity
0.149 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC1=C(C=C(C=C1)OC)OC)C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CNC(C(=O)OCC)C(=O)OCC)C=CC(=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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